molecular formula C9H19NOS B13175871 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol

Cat. No.: B13175871
M. Wt: 189.32 g/mol
InChI Key: ZCFPRZMPEOYYIQ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol is a chemical compound with the molecular formula C9H19NOS It is characterized by the presence of an amino group, a thiolane ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-2,2-dimethylpropan-1-ol with thiolane-3-thiol in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiolane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiolane derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the thiolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethylpropan-1-ol: Similar structure but lacks the thiolane ring.

    2,2-Dimethyl-1-(thiolan-3-yl)propan-1-ol: Similar structure but lacks the amino group.

Uniqueness

3-Amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol is unique due to the presence of both an amino group and a thiolane ring, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(thiolan-3-yl)propan-1-ol

InChI

InChI=1S/C9H19NOS/c1-9(2,6-10)8(11)7-3-4-12-5-7/h7-8,11H,3-6,10H2,1-2H3

InChI Key

ZCFPRZMPEOYYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1CCSC1)O

Origin of Product

United States

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